molecular formula C21H26N4O4S B2856219 N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 898444-66-1

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2856219
CAS No.: 898444-66-1
M. Wt: 430.52
InChI Key: VLCAXRQBKJECSY-UHFFFAOYSA-N
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Description

N1-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a piperidine core that is sulfonylated at the nitrogen atom and an oxalamide linker connecting it to a pyridin-3-ylmethyl group. The integration of these pharmacophores is significant in medicinal chemistry, as they are commonly found in compounds that interact with enzymes and receptors . The synthesis of this compound and its analogs typically involves multi-step routes, including sulfonylation of a piperidine precursor followed by sequential amidation steps to install the oxalamide bridge . Its structural complexity makes it a valuable intermediate or target molecule in the exploration of new therapeutic agents. Compounds with similar structural motifs, particularly those containing the phenylsulfonylpiperidine and oxalamide groups, have been investigated for their potential as kinase inhibitors . Protein kinases are a major class of drug targets, especially in oncology, and the development of novel inhibitors is a key area of research. The research value of this compound lies in its potential to modulate such enzymatic activity, providing a tool for studying signaling pathways in diseases like cancer . Researchers can utilize this compound as a building block for constructing more complex chemical libraries or as a reference standard in biological assays. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c26-20(21(27)24-16-17-7-6-12-22-15-17)23-13-11-18-8-4-5-14-25(18)30(28,29)19-9-2-1-3-10-19/h1-3,6-7,9-10,12,15,18H,4-5,8,11,13-14,16H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCAXRQBKJECSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S and a molecular weight of approximately 342.45 g/mol. Its structure includes:

  • A piperidine ring , which is known for its role in enhancing biological activity.
  • A phenylsulfonyl group , contributing to its reactivity and interaction capabilities.
  • An oxalamide moiety , which is significant for its biological properties.

These structural components suggest that the compound may interact with various biological targets, potentially leading to therapeutic applications.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The phenylsulfonamide moiety may facilitate binding to specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, potentially influencing neurological functions.
  • Cellular Signaling : The oxalamide structure may play a role in modulating cellular signaling pathways, impacting processes such as apoptosis and inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:

  • Anti-inflammatory Activity : Preliminary screenings indicate that the compound can inhibit the release of pro-inflammatory cytokines, such as IL-1β, in LPS-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
    Concentration (µM)IL-1β Inhibition (%)
    1019.4 ± 0.4
    5029.1 ± 4.8

Case Studies

A notable study involved the synthesis and testing of derivatives similar to this compound, focusing on their anti-pyroptotic effects:

  • Compound Testing : Various derivatives were synthesized and tested for their ability to prevent pyroptosis in macrophages.
    Compound IDPyroptosis Inhibition (%) at 10 µM
    Compound 124.9 ± 6.3
    Compound 214.9 ± 5.8

These results indicated that modifications to the core structure could enhance biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Table 1: Key Oxalamide Analogues and Functional Differences

Compound Name Key Substituents Primary Application Metabolic Stability Reference
Target Compound N1: Phenylsulfonyl-piperidine; N2: Pyridin-3-ylmethyl Inferred: Potential antiviral or receptor modulation Unknown; sulfonyl groups may reduce hydrolysis
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-Dimethoxybenzyl; N2: Pyridin-2-yl-ethyl Umami flavor enhancer (FEMA 4233) Rapid metabolism in hepatocytes; no amide cleavage
Compound 27 () N1: 4-Chloro-3-fluorophenyl; N2: Thiazolylmethyl-piperidine HIV entry inhibitor Likely stable due to halogenated aryl groups
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-... oxalamide (1c) N1: CF3/Cl-phenyl; N2: Fluoro-pyridinyl Anticancer (Regorafenib analogue) High thermal stability (Mp 260–262°C)

Key Observations:

Substituent-Driven Applications :

  • S336 ’s dimethoxybenzyl group enhances solubility and receptor affinity for umami taste receptors, while the target compound’s phenylsulfonyl group may favor protein binding in therapeutic contexts .
  • Compound 27 ’s 4-chloro-3-fluorophenyl and thiazolyl groups optimize antiviral activity via hydrophobic interactions with HIV gp120 .

Metabolic Stability :

  • Oxalamides with electron-withdrawing groups (e.g., sulfonyl, halogenated aryl) resist hydrolysis. S336, despite rapid hepatic metabolism, retains its amide backbone . The target compound’s phenylsulfonyl group may similarly delay degradation.

Key Observations:

  • TBTU-Mediated Coupling : A standard method for oxalamides (e.g., ), suggesting the target compound could be synthesized similarly .
  • Deprotection Steps : Acidic conditions (HCl/dioxane) are critical for piperidine deprotection in antiviral analogues, which may apply to the target compound’s piperidine sulfonyl group .

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Bioactivity (EC50/IC50)
Target Compound ~500 (estimated) 3.8 (CLogP) Low (lipophilic sulfonyl group) Unknown
S336 445.5 2.5 High (aqueous media) EC50 < 1 µM (umami receptor)
Compound 1c () 568.9 4.2 Poor (crystalline solid) IC50 = 0.8 µM (anticancer)

Key Observations:

  • Bioactivity : While S336 activates umami receptors, halogenated analogues (e.g., Compound 1c) show nM–µM potency in therapeutic contexts .

Q & A

Q. What are the key challenges in synthesizing N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide with high purity?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. Critical steps include:

  • Piperidine sulfonylation : Introducing the phenylsulfonyl group to the piperidine ring under anhydrous conditions to avoid side reactions .
  • Oxalamide coupling : Using coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and TEA (triethylamine) to form the oxalamide bond between intermediates .
  • Purification : Chromatography (e.g., silica gel) or recrystallization in solvents like ethyl acetate/hexane to isolate the final compound . Yield optimization requires monitoring temperature (typically 0–25°C) and reaction time (6–24 hours) .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

A combination of analytical methods is required:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., piperidine CH2 groups at δ 1.10–2.20 ppm) and carbon backbone .
  • LC-MS/APCI+ : To confirm molecular weight (e.g., observed [M+H+] at 479.12 vs. calculated 478.14) and purity (>90%) .
  • HPLC : Assess purity (>95%) and detect stereoisomers (e.g., 1:1 mixtures in some intermediates) .

Q. How can researchers identify potential biological targets for this compound?

Target identification involves:

  • Enzyme inhibition assays : Test activity against enzymes like tyrosinase or kinases using fluorometric/colorimetric substrates (IC50 determination) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors) to measure Ki values .
  • Computational docking : Predict interactions with proteins (e.g., HIV entry inhibitors or neurological targets) using software like AutoDock .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability without compromising yield or purity?

Strategies include:

  • Catalyst screening : Palladium-based catalysts for cross-coupling reactions to improve efficiency .
  • Solvent optimization : Replace dichloromethane (DCM) with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety and yield .
  • Continuous flow chemistry : Reduce reaction time and improve reproducibility for steps like sulfonylation or amide coupling .
  • Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) to track reaction progress in real time .

Q. How to resolve contradictions in bioactivity data across different assays?

Contradictions may arise from assay variability or off-target effects. Solutions include:

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) .
  • Cellular vs. cell-free systems : Compare activity in HEK293 cells versus purified protein to identify membrane permeability issues .
  • Dose-response curves : Ensure consistent EC50/IC50 measurements across multiple replicates .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound?

Key SAR findings from analogous compounds include:

  • Piperidine substituents : A phenylsulfonyl group at the piperidine 1-position enhances receptor binding affinity (Ki < 100 nM vs. >500 nM for non-sulfonylated analogs) .
  • Pyridine vs. benzyl groups : The pyridin-3-ylmethyl moiety improves solubility (logP reduction by 0.5–1.0 units) compared to bulkier aryl groups .
  • Fluorine incorporation : Fluorine at the phenyl ring meta-position increases metabolic stability (t1/2 from 2.1 to 4.8 hours in liver microsomes) .

Q. How to design in vivo pharmacokinetic studies for this compound?

Critical parameters include:

  • Bioavailability : Administer via oral gavage (10–50 mg/kg) and measure plasma concentration via LC-MS/MS .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs (brain, liver) .
  • Metabolite profiling : Use high-resolution MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. What are the stability and degradation pathways under physiological conditions?

Degradation studies reveal:

  • pH-dependent hydrolysis : The oxalamide bond hydrolyzes at pH < 3 (e.g., gastric fluid), forming carboxylic acid derivatives .
  • Photodegradation : UV exposure (λ = 254 nm) cleaves the sulfonamide group, requiring light-protected storage .
  • Oxidative stability : Susceptibility to cytochrome P450-mediated oxidation necessitates prodrug strategies for improved half-life .

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